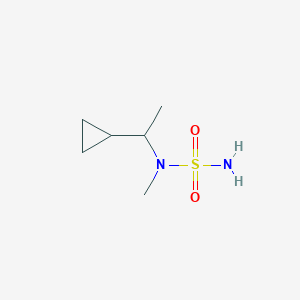
Ethyl (2,1,3-benzothiadiazol-4-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,1,3-benzothiadiazol-4-yloxy)acetate is a chemical compound with the molecular formula C10H10N2O3S . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of Ethyl (2,1,3-benzothiadiazol-4-yloxy)acetate is defined by its molecular formula, C10H10N2O3S . Unfortunately, the search results do not provide a detailed structural diagram or further analysis of the molecule’s structure.Chemical Reactions Analysis
The specific chemical reactions involving Ethyl (2,1,3-benzothiadiazol-4-yloxy)acetate are not detailed in the search results. As an ester, it could potentially undergo reactions typical of this class of compounds, such as hydrolysis or reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (2,1,3-benzothiadiazol-4-yloxy)acetate are not explicitly stated in the search results. For a similar compound, ethyl acetate, it is described as a clear colorless liquid with a fruity odor . It is highly flammable, and its vapors are heavier than air .Applications De Recherche Scientifique
Photovoltaics
The compound and its derivatives are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic solar cells . Their strong electron-withdrawing ability can improve the electronic properties of the resulting organic materials .
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the synthesis of various polymers, small molecules, and metal complexes with its derivatives for their applications in organic light-emitting diodes (OLEDs) . The molecular design rules based on these cores are also discussed .
Organic Field-Effect Transistors
The compound is also applicable for the molecular construction of organic field-effect transistors . The strong electron-withdrawing ability of the compound can improve the electronic properties of the resulting organic materials .
Fluorescent Sensors
The compound and its derivatives have been extensively researched for use as fluorescent sensors . They have been used in the development of photoluminescent compounds .
Visible-Light Organophotocatalysts
The compound and its derivatives have potential use as visible-light organophotocatalysts . This application has not received any in-depth study but is a promising area for future research .
Bioimaging Probes
The compound and its derivatives have been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This makes them useful in biological and medical research .
Safety And Hazards
Ethyl acetate, a similar compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
ethyl 2-(2,1,3-benzothiadiazol-4-yloxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-2-14-9(13)6-15-8-5-3-4-7-10(8)12-16-11-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDQTFXNGXUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=NSN=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,1,3-benzothiadiazol-4-yloxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)



![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)
